tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents. Its structure comprises a tert-butyl carbamate-protected piperazine ring, a methyl substituent at the 2-position of the piperazine, and a 2,4-dichloropyrimidin-5-ylmethyl group. This compound is synthesized via nucleophilic substitution reactions between dichloropyrimidine derivatives and Boc-protected piperazines, often under reflux conditions in polar aprotic solvents like isopropanol or THF . Key characterization data include:
Properties
Molecular Formula |
C15H22Cl2N4O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-20(9-11-7-18-13(17)19-12(11)16)5-6-21(10)14(22)23-15(2,3)4/h7,10H,5-6,8-9H2,1-4H3 |
InChI Key |
BZMYEMSLYOBCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Dichloropyrimidine Intermediate: The starting material, 2,4-dichloropyrimidine, is synthesized through chlorination of pyrimidine.
Alkylation of Piperazine: The piperazine ring is alkylated using the dichloropyrimidine intermediate under basic conditions.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Piperazine N-oxides.
Reduction Products: Reduced piperazine derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Overview
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with significant potential in various fields, particularly in medicinal chemistry, biological research, and industrial applications. Its unique structure, which includes a piperazine ring and a dichloropyrimidine moiety, contributes to its diverse functionalities.
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. It is often utilized in the development of new synthetic pathways and methodologies.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For example, related compounds have shown IC₅₀ values in the low micromolar range against specific cancer cell lines.
Medicine
In the field of medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties:
- Antimalarial Agents : The compound has shown potential in inhibiting Plasmodium species, the causative agents of malaria.
- Neuropharmacology : Its interaction with serotonin receptors suggests possible applications in treating mood disorders.
Industry
Industrially, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to enhance the properties of formulations makes it valuable in material science.
Case Studies and Research Findings
- Antimalarial Activity : In vitro studies have demonstrated that compounds similar to this compound effectively inhibit the growth of Plasmodium falciparum, showcasing their potential as antimalarial agents.
- Cancer Research : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties.
- Neuropharmacology : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. This aligns with findings that demonstrate the efficacy of similar piperazine derivatives in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperazine-pyrimidine hybrids, differing in substituents on the pyrimidine ring, stereochemistry, and protective groups. Below is a detailed comparison:
Structural Analogues and Their Key Features
Physicochemical Properties
- Lipophilicity : The dichloro substitution in the target compound increases hydrophobicity (logP ~2.5) compared to the hydroxyl-substituted analogue (logP ~1.8) .
- Hydrogen Bonding : The hydroxyphenyl analogue forms intramolecular O–H⋯N bonds, enhancing crystal packing stability, whereas the dichloro derivative relies on van der Waals interactions .
Crystallographic Insights
Biological Activity
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of antimalarial agents and other therapeutic applications. Its unique structure, featuring a piperazine ring and a dichloropyrimidine moiety, is believed to enhance its biological activity through interactions with various biological targets.
- Chemical Formula : C₁₅H₁₉Cl₂N₄O₂
- Molecular Weight : 357.24 g/mol
- Structure : The compound consists of a tert-butyl group, a piperazine ring, and a dichloropyrimidine component.
Research indicates that compounds with similar structures exhibit notable biological activities. Specifically, this compound has been evaluated for its potential to inhibit Plasmodium species, the causative agents of malaria. Additionally, its interaction with serotonin receptors suggests possible applications in treating mood disorders.
Interaction Studies
Preliminary studies have shown that this compound may selectively bind to serotonin receptors, which could influence its pharmacological profile. Further investigations are necessary to elucidate its binding affinities and mechanisms of action.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 4-(2-chloro-pyrimidin-5-yl)-piperazine-1-carboxylate | Structure | Antimalarial activity |
| tert-Butyl 4-(5-fluorobenzyl)pyrimidine derivatives | Structure | Potential antidepressant effects |
| N-(4-cyclopropyl-5-fluoro-pyridin-2-yl)-N'-methylpiperazine derivatives | Structure | Inhibitory effects on cancer cell lines |
Case Studies and Research Findings
- Antimalarial Activity : In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of Plasmodium falciparum, showcasing their potential as antimalarial agents.
- Cancer Research : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- Neuropharmacology : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. This aligns with findings that demonstrate the efficacy of similar piperazine derivatives in modulating neurotransmitter systems .
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate?
The synthesis typically involves nucleophilic substitution between a tert-butyl piperazine derivative and a chlorinated pyrimidine precursor. Key steps include:
- Reaction Conditions : Stirring tert-butyl piperazine derivatives with 2,4-dichloropyrimidin-5-ylmethyl halides in dichloromethane or tetrahydrofuran under inert atmospheres at 0–25°C .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:1 to 4:1) to track reaction progress .
- Purification : Silica gel chromatography yields >80% purity, with mass spectrometry (MS) confirming molecular ions (e.g., [M+H-100]+ at m/z 243) .
Q. How is the compound characterized using spectroscopic methods?
- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), piperazine CH2 groups (δ 3.2–4.0 ppm), and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- MS : ESI-MS shows fragmentation patterns (e.g., loss of Boc group at m/z 214) .
- IR : Absorbances at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the carbamate and piperazine moieties .
Q. What are the key structural features confirmed by X-ray crystallography?
- Crystal System : Monoclinic (space group P21/n) with unit cell dimensions a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å, β = 93.513° .
- Conformation : Piperazine adopts a chair conformation; the pyrimidine ring forms a 25.6° dihedral angle with adjacent aromatic groups .
- Non-covalent Interactions : Intramolecular O–H⋯N hydrogen bonds and π–π stacking (inter-centroid distance = 3.59 Å) stabilize the structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while THF improves solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during pyrimidine coupling .
- Automation : Continuous flow reactors enable precise control of residence time and stoichiometry, improving reproducibility .
- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >99% purity post-purification .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of pyrimidine substitution) by comparing experimental vs. simulated powder XRD patterns .
- Computational Validation : Density functional theory (DFT) calculations predict NMR chemical shifts and IR vibrations, aligning with experimental data .
Q. How do computational methods aid in predicting reactivity or biological activity?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates, guiding solvent/base selection for Suzuki-Miyaura couplings .
- Molecular Docking : Virtual screening against targets (e.g., S. aureus enzymes) predicts binding modes, prioritizing derivatives for synthesis .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., Cl vs. CF₃) with antimicrobial potency .
Q. What are the implications of structural modifications on biological activity?
- Substituent Effects : Chlorine atoms enhance electrophilicity for nucleophilic attack in antimicrobial targets, while methyl groups on piperazine improve metabolic stability .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds (2.1–2.3 Å) enhance solubility and membrane permeability .
- π–π Interactions : Stacking between pyrimidine and aromatic residues (e.g., Tyr in enzymes) increases binding affinity .
Q. Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and stoichiometry .
- Data Analysis : Employ software like SHELXL for crystallographic refinement and Gaussian for DFT calculations .
- Biological Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains validate predicted activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
